6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride

Catalog No.
S3098477
CAS No.
2411305-91-2
M.F
C7H13ClFN
M. Wt
165.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochlo...

CAS Number

2411305-91-2

Product Name

6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride

IUPAC Name

6-fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride

Molecular Formula

C7H13ClFN

Molecular Weight

165.64

InChI

InChI=1S/C7H12FN.ClH/c1-6(8)2-7(3-6)4-9-5-7;/h9H,2-5H2,1H3;1H

InChI Key

DHTPDDPSFLPEPS-UHFFFAOYSA-N

SMILES

CC1(CC2(C1)CNC2)F.Cl

solubility

not available

Pharmacology

Application Summary: In pharmacology, this compound is explored for its potential as a building block in drug design due to its unique spirocyclic structure which may interact with biological targets .

Methods of Application: Researchers utilize this compound in the synthesis of novel pharmacological agents. It’s often incorporated into larger molecules through chemical reactions that leverage its reactive sites .

Results and Outcomes: The outcomes are generally proprietary, but the compound’s use has led to the creation of molecules with potential therapeutic effects. Quantitative data would typically include binding affinity and selectivity profiles for target receptors .

Organic Synthesis

Application Summary: Organic chemists value 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride for its role in synthesizing complex organic molecules, particularly those with potential medicinal properties .

Methods of Application: It’s used as a reagent in various synthetic pathways, often involving nucleophilic substitution or addition reactions due to the presence of the fluorine atom .

Results and Outcomes: .

Medicinal Chemistry

Application Summary: In medicinal chemistry, the compound is investigated for its utility in the development of new drugs, especially for neurological disorders .

Methods of Application: Medicinal chemists employ it in the design of small-molecule drugs, using it to modulate pharmacokinetic and pharmacodynamic properties .

Results and Outcomes: The success is gauged by the compound’s ability to improve drug-like properties, such as solubility and stability, which are quantified through various analytical methods .

Biochemistry

Application Summary: Biochemists study 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride for its interaction with biological macromolecules and potential as a biochemical tool .

Methods of Application: It’s used in assays to probe enzyme mechanisms or as a structural analog in studying protein-ligand interactions .

Results and Outcomes: Findings include detailed kinetic parameters and binding constants, providing insights into the biochemical pathways involved .

Chemical Engineering

Application Summary: Chemical engineers might explore the compound’s properties in process optimization, particularly in pharmaceutical manufacturing .

Methods of Application: It could be used in the development of synthesis routes for active pharmaceutical ingredients, focusing on efficiency and scalability .

Results and Outcomes: Outcomes would involve process yields, reaction times, and cost-effectiveness, aiming to enhance industrial production methods .

Neuroscience

Application Summary: Neuroscientists are interested in the compound for its potential effects on the central nervous system and as a tool for understanding neural processes .

Methods of Application: It may be used in animal models to assess neurological activity or as a tracer in imaging studies to visualize brain function .

Results and Outcomes: Results could include changes in neural activity patterns, with data often presented as statistical analyses of imaging or electrophysiological recordings .

Antibiotic Development

Application Summary: This compound is a key intermediate in the synthesis of new antibiotics, such as the tuberculosis treatment drug candidate TBI-223 .

Methods of Application: A two-step process involving the creation of an azetidine ring is used, starting from 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .

Tuberculosis Treatment

Application Summary: The compound serves as a starting material for TBI-223, an in-development analog of linezolid showing promise against multidrug-resistant tuberculosis without the associated toxicity .

Methods of Application: The synthesis route for TBI-223 avoids previous drawbacks by using a low-cost, protecting group-free route to the active pharmaceutical ingredient .

Results and Outcomes: The optimized synthesis route is crucial for the continued clinical trials and eventual market uptake of TBI-223, especially in low- and middle-income countries .

Chemical Synthesis Optimization

Application Summary: The compound is used in optimizing chemical synthesis processes, particularly in the context of developing cost-effective routes for pharmaceuticals .

Methods of Application: .

Results and Outcomes: The optimized process results in higher yields and purities, making the synthesis more suitable for large-scale pharmaceutical production .

Material Science

Application Summary: In material science, the compound’s unique structure could be explored for creating new materials with specific properties .

Methods of Application: Material scientists might use the compound in polymerization reactions or as a monomer to create novel polymers .

Results and Outcomes: The potential outcomes include the development of materials with desired mechanical, thermal, or chemical properties, quantified through various testing methods .

Analytical Chemistry

Application Summary: Analytical chemists may use the compound as a standard or reference in chromatographic or spectroscopic methods .

Methods of Application: It can be used to calibrate instruments or as a comparison in the analysis of complex mixtures .

Results and Outcomes: The accuracy and precision of analytical methods are improved, with outcomes including better detection limits and resolution .

Environmental Science

Application Summary: Environmental scientists could investigate the compound’s breakdown products and their impact on ecosystems .

Methods of Application: Studies might involve assessing the compound’s stability in various environmental conditions and its biodegradability .

Results and Outcomes: Findings would provide insights into the environmental fate of the compound, including its potential accumulation or toxicity .

6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. Its molecular formula is C6H10FNHClC_6H_{10}FN\cdot HCl and it has a molecular weight of approximately 151.61 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders due to its structural properties that may influence biological interactions .

There is no known mechanism of action for this compound due to the absence of research on its biological properties.

  • As with any unknown compound, it is advisable to handle this compound with caution following standard laboratory safety protocols.
  • Due to the presence of the fluorine atom, it is possible that the compound may have similar hazardous properties to other fluorinated compounds, which can be corrosive and irritating [].
  • The hydrochloride group can also react with some metals and bases.
  • Without specific data, it is difficult to assess the exact hazards associated with this compound.
Primarily due to the presence of the fluorine atom and the nitrogen in its structure. Common reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, making it useful in synthesizing more complex molecules.
  • Addition Reactions: The azaspiro framework allows for potential addition reactions, particularly with electrophiles.
  • Formation of Derivatives: It can serve as a precursor for creating derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Research into the biological activity of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride suggests potential interactions with various biological targets. While specific mechanisms of action are not well-documented, its structure indicates possible activity in modulating neurotransmitter systems. It is being explored for its therapeutic effects in treating conditions such as anxiety and depression, given its spirocyclic nature which is often associated with neuroactive compounds .

The synthesis of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride can be achieved through several methods:

  • Starting Materials: Typically synthesized from commercially available precursors such as 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane.
  • Two-Step Process: The initial step involves forming an azetidine ring, followed by cyclization to create the spirocyclic structure.
  • Reagents and Conditions: Standard laboratory conditions are used, often involving solvents like dichloromethane or ethanol and catalysts to facilitate reactions .

The applications of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride span various fields:

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing new drugs, particularly for neurological disorders.
  • Biochemical Research: Used as a tool for probing enzyme mechanisms and studying protein-ligand interactions.
  • Analytical Chemistry: Acts as a standard in chromatographic methods to improve detection limits and resolution .
  • Environmental Studies: Investigated for its stability and degradation products to assess environmental impact.

Studies focusing on the interactions of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride with biological macromolecules are ongoing. These investigations aim to elucidate binding affinities and kinetic parameters with various receptors, providing insights into its potential therapeutic roles. The compound's unique structure allows it to be a structural analog in studies assessing the effects on neurotransmitter systems and other biological pathways .

Several compounds share structural similarities with 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride, including:

Compound NameStructural FeaturesUnique Aspects
6,6-Difluoro-2-azaspiro[3.3]heptaneTwo fluorine atomsPotentially enhanced lipophilicity
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamatePresence of tert-butyl groupModulates solubility and stability
2-Azaspiro[3.3]heptaneLacks fluorine substitutionSimpler structure may lead to different biological profiles

These compounds illustrate variations in substituents that can significantly affect their biological activity and pharmacological properties, highlighting the uniqueness of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride in drug design contexts.

Dates

Last modified: 04-14-2024

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